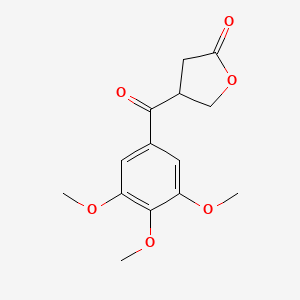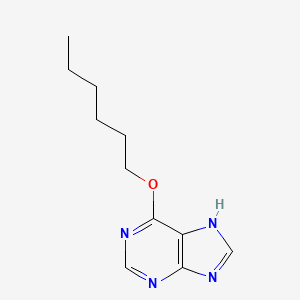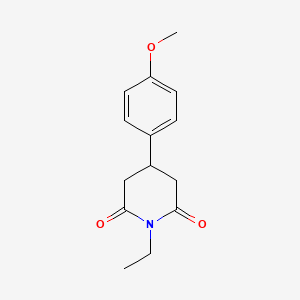
3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Substitution Reactions: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Final Coupling: The final step may involve coupling the quinoline derivative with an aniline derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or phenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and aniline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
3-(4-Anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one is unique due to its specific substitution pattern and the presence of both aniline and phenyl groups. This unique structure may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
61751-58-4 |
|---|---|
Molecular Formula |
C30H24N2O |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-(4-anilino-2-phenylquinolin-3-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C30H24N2O/c33-28(22-12-4-1-5-13-22)21-20-26-29(23-14-6-2-7-15-23)32-27-19-11-10-18-25(27)30(26)31-24-16-8-3-9-17-24/h1-19H,20-21H2,(H,31,32) |
InChI Key |
RCIFWIVRBAOPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2CCC(=O)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14557231.png)









![5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol](/img/structure/B14557286.png)

